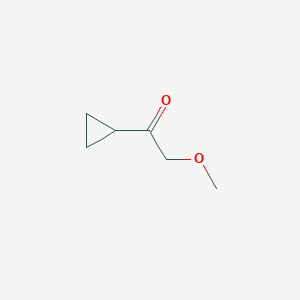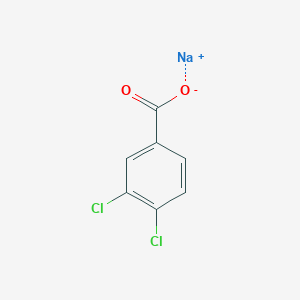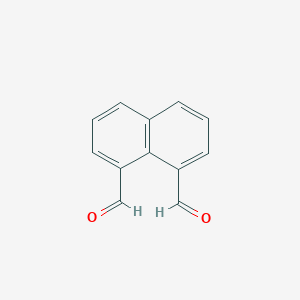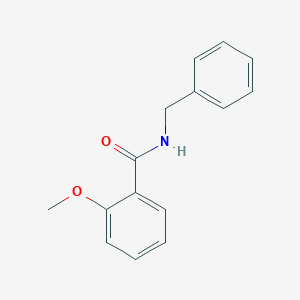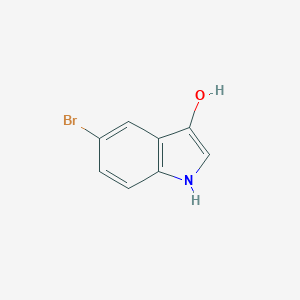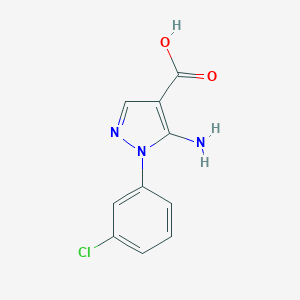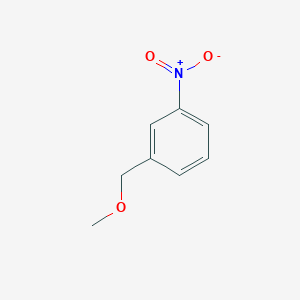
1-(Methoxymethyl)-3-nitrobenzene
Overview
Description
1-(Methoxymethyl)-3-nitrobenzene, also known as 3-nitrobenzyl methyl ether, is a chemical compound that has been widely used in scientific research. This compound is a nitroaromatic derivative that has been utilized in various fields, including organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Structural Analysis : The structures of substituted methoxybenzenes, including 1,2-dimethoxy-4-nitrobenzene and others, have been reported. These structures, with molecules being planar in some cases, are linked to form hydrogen-bonded dimers, indicating potential applications in crystallography and molecular modeling (Fun et al., 1997).
Reactivity and Product Formation : A study on the reaction of diazomethane with 1,3,6-trihydroxy-2-methyl-4-nitrobenzene revealed the formation of unexpected isomers, indicating the complexity and potential for diverse product synthesis in organic chemistry (Jones et al., 1977).
Atmospheric Chemistry : The reaction of guaiacol (2-methoxyphenol) with hydroxyl radicals, a process relevant in atmospheric chemistry, leads to the formation of nitroguaiacol isomers as main oxidation products. This research has implications for understanding biomass burning emissions and atmospheric pollutant dynamics (Lauraguais et al., 2014).
Photophysics and Photochemistry : A study on nitrobenzene, a related compound, explored its complex photophysics and photochemistry, providing insights that can be applied to 1-(Methoxymethyl)-3-nitrobenzene for understanding its behavior under UV light and potential applications in photochemistry (Giussani & Worth, 2017).
Antibacterial Studies : Research on bis(N’-2,3 and 4-methoxybenzoylthioureido)-4-nitrobenzene compounds has shown potential antibacterial properties, especially against Gram-positive bacteria. This suggests possible pharmaceutical or biocidal applications for derivatives of this compound (Halim et al., 2012).
Electrochemical Degradation : A study on the electrochemical degradation of nitrobenzene using an oxygen-diffusion cathode in the presence of catalysts like Fe2+ and Cu2+ shows relevance in environmental chemistry and pollutant remediation (Brillas et al., 2004).
Catalytic Synthesis : Ruthenium-catalyzed synthesis of quinoline derivatives from nitroarenes and alcohols, including methoxynitrobenzene, suggests applications in synthetic organic chemistry and catalysis (Watanabe et al., 1984).
Biodegradation Studies : The use of a bioelectrochemical system for the removal of nitrobenzene, a related compound, from wastewater highlights potential environmental applications in wastewater treatment and pollutant degradation (Mu et al., 2009).
properties
IUPAC Name |
1-(methoxymethyl)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBJFFGQNRWTMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


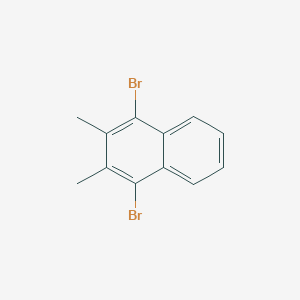

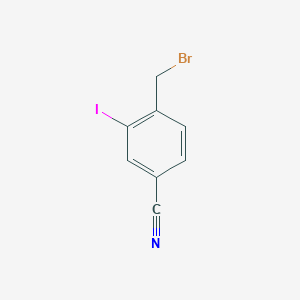
![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B180744.png)
